molecular formula C15H17FN2O4S B2643560 1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione CAS No. 2309186-81-8

1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

Cat. No.: B2643560
CAS No.: 2309186-81-8
M. Wt: 340.37
InChI Key: BDVSSAXRNBGLCH-UHFFFAOYSA-N
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Description

1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including a fluorobenzyl group, a sulfonyl group, an azetidine ring, and a pyrrolidine-2,5-dione moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an electrophile.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-fluorobenzyl chloride and a suitable nucleophile.

    Sulfonylation: The sulfonyl group can be added through a sulfonylation reaction using a sulfonyl chloride reagent.

    Formation of the Pyrrolidine-2,5-dione Moiety: The final step involves the formation of the pyrrolidine-2,5-dione moiety through a cyclization reaction involving a suitable dione precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular targets.

    Chemical Biology: The compound is utilized as a tool to investigate biochemical pathways and mechanisms of action.

    Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-((1-((3-Chlorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione: Similar structure with a chlorobenzyl group instead of a fluorobenzyl group.

    1-((1-((3-Methylbenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione: Similar structure with a methylbenzyl group instead of a fluorobenzyl group.

Uniqueness

1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

1-[[1-[(3-fluorophenyl)methylsulfonyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O4S/c16-13-3-1-2-11(6-13)10-23(21,22)17-7-12(8-17)9-18-14(19)4-5-15(18)20/h1-3,6,12H,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVSSAXRNBGLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)S(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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